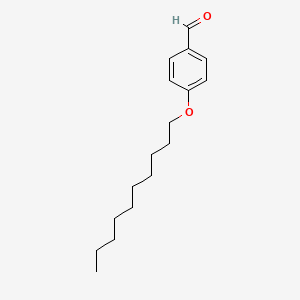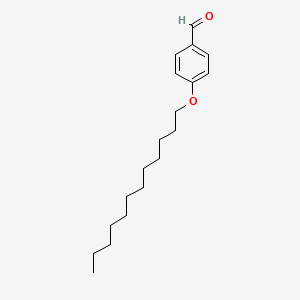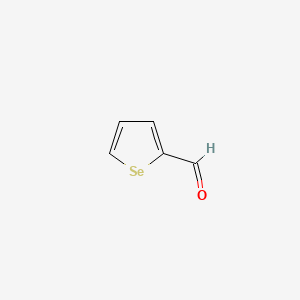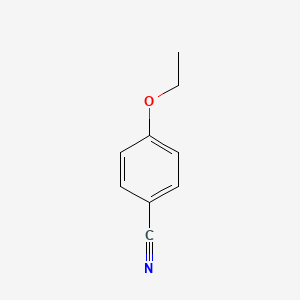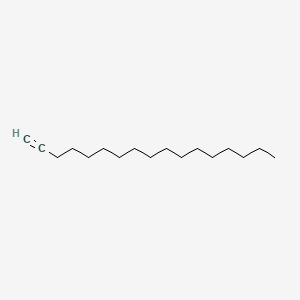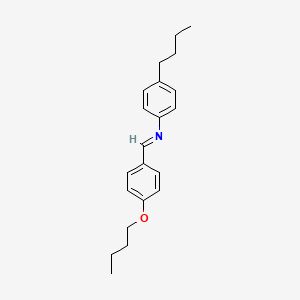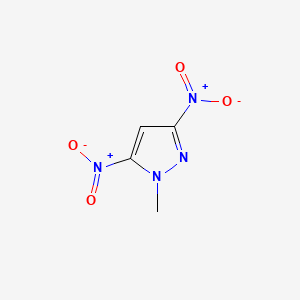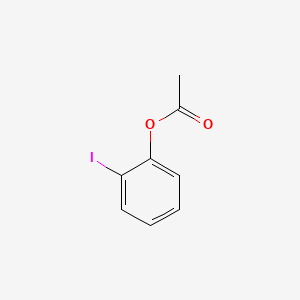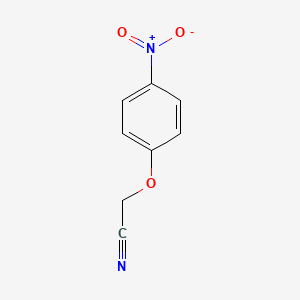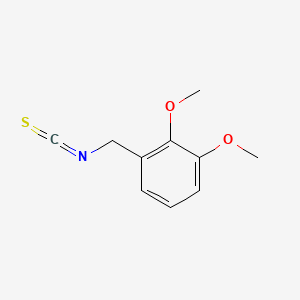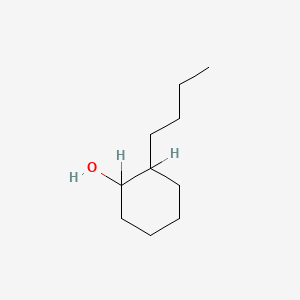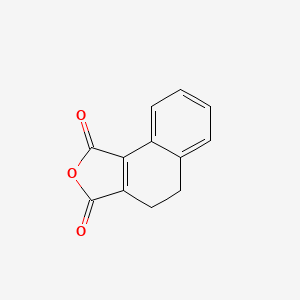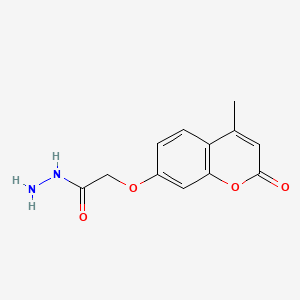
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide
Vue d'ensemble
Description
The compound "2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide" is a derivative of coumarin, which is a class of organic compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, particularly in the field of antimicrobial activity.
Synthesis Analysis
The synthesis of related coumarin derivatives involves multi-step reactions starting from various precursors. For instance, one study describes the preparation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide from an ethyl ester precursor and hydrazine hydrate, which serves as a key intermediate for synthesizing a series of new compounds . Another paper details the synthesis of a methyl ester derivative of 4-hydroxycoumarin, which was characterized using spectroscopic methods . These methods and intermediates could potentially be adapted for the synthesis of "2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide".
Molecular Structure Analysis
The molecular structure of coumarin derivatives is often elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters . Theoretical studies, such as those using density functional theory (DFT), are also employed to predict the vibrational frequencies of different bonds within the molecule .
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions to form novel heterocyclic compounds. For instance, cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide was prepared by condensation and then reacted with different reagents to afford novel heterocycles . These reactions demonstrate the versatility of coumarin derivatives in synthesizing diverse chemical structures, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives are closely related to their molecular structure. The presence of different functional groups and the overall molecular conformation influence properties such as solubility, melting point, and reactivity. The antimicrobial activity of some derivatives indicates potential applications in medicinal chemistry . Spectroscopic data, including UV-visible, FT-IR, NMR, and mass spectra, provide insights into the electronic and structural aspects of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant inhibitory activity against various bacterial strains, with some being identified as potent antimicrobial agents. For instance, Al-Rifai et al. (2011) synthesized a series of N-substituted derivatives and tested their in vitro antimicrobial activity, observing noteworthy efficacy against tested bacterial strains (Al-Rifai et al., 2011). Similarly, Satyanarayana et al. (2009) synthesized new Schiff bases containing the compound and screened them for antimicrobial activity, reinforcing the compound's potential in this area (Satyanarayana et al., 2009).
Synthesis and Characterization
The synthesis and characterization of compounds containing 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide have been a significant focus of research. Al-Amiery et al. (2016) described the synthesis of new coumarins, including detailed spectroscopic techniques like FT-IR and NMR, supplemented by molecular orbital calculations for a comprehensive understanding of the compounds (Al-Amiery et al., 2016). Another study by Čačić et al. (2009) also focused on the synthesis of thiazolidin-4-ones based on the compound, offering insights into the structural elucidation of the products (Čačić et al., 2009).
Anticonvulsant and Anti-inflammatory Activity
Recent studies have explored the potential of this compound in anticonvulsant and anti-inflammatory applications. Adsule et al. (2021) synthesized coumarin acetohydrazide derivatives to determine their anti-inflammatory and anticonvulsant activities, revealing promising results in comparison to standard drugs (Adsule et al., 2021).
Chemosensor Applications
Warrier and Kharkar (2018) designed a fluorescent probe based on this compound for the selective determination of Cu(II) ionsbased on fluorescence quenching. The probe, named HMC1, demonstrated high efficiency as a Cu 2+ ion quencher, with potential applications in cellular imaging for intracellular turn-off fluorescent chemosensing (Warrier & Kharkar, 2018).
Propriétés
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-12(16)18-10-5-8(2-3-9(7)10)17-6-11(15)14-13/h2-5H,6,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAEMFJMQOINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219381 | |
| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide | |
CAS RN |
69321-36-4 | |
| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



